[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Description
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is an organic compound with a complex structure that includes phenyl, acetic acid, and chlorophenyl groups
Properties
IUPAC Name |
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c24-20-11-9-19(10-12-20)22(25)15-8-17-6-13-21(14-7-17)27-23(26)16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRFPLJDXCMXMW-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate typically involves the esterification of phenyl-acetic acid with 4-(3-(4-chloro-phenyl)-3-oxo-propenyl)-phenol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Step 1: Claisen-Schmidt Condensation
A 4-hydroxyacetophenone derivative reacts with 4-chlorobenzaldehyde in ethanol under basic conditions (e.g., NaOH) to form the chalcone backbone:
This step proceeds via aldol condensation, followed by dehydration to stabilize the α,β-unsaturated ketone (chalcone) structure .
Step 2: Esterification
The phenolic hydroxyl group of the intermediate undergoes esterification with phenylacetyl chloride in the presence of a base (e.g., pyridine or DIPEA):
This reaction typically achieves yields of 70–85% under optimized conditions .
Hydrolysis of the Ester Group
The phenylacetate ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis (Saponification) :
The rate of hydrolysis is influenced by temperature and solvent polarity .
Reduction of the α,β-Unsaturated Ketone
The chalcone moiety can be reduced using catalysts like Pd/C or NaBH₄:
This reaction modifies the conjugated system, potentially altering biological activity.
Stability and Degradation
-
Photodegradation : Exposure to UV light induces E→Z isomerization of the chalcone double bond, reducing conjugation and stability.
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and chlorinated byproducts .
Comparative Reaction Data
Biotransformation Pathways
In metabolic studies, phenylacetate esters are hydrolyzed by esterases to release phenylacetic acid, which conjugates with glutamine in vivo . This pathway suggests potential detoxification mechanisms for related compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated as a potential pharmacophore in drug design due to its ability to interact with various biological targets. Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth and promoting differentiation in cancer cell lines. For instance, studies have shown that phenylacetate derivatives can induce apoptosis in glioma cells and may be effective against prostate cancer by modulating specific signaling pathways .
Organic Synthesis
In organic chemistry, [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in the development of new compounds with tailored properties .
Material Science
The compound's chemical stability and reactivity make it suitable for applications in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, which are essential for industrial applications .
Case Studies
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: This compound shares the chlorophenyl group and has similar chemical properties.
Phenylacetic acid: This compound is a simpler analog without the chlorophenyl group.
Uniqueness
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
The compound [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate , also known by its CAS number 24428-84-0, is a phenylacetate derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.79 g/mol. It has a density of 1.339 g/cm³ and a boiling point of 467°C at 760 mmHg. The structure features a chlorophenyl moiety linked to a phenylacetate group, which is significant for its biological interactions .
Anticancer Properties
Research has indicated that phenylacetate compounds exhibit growth-inhibiting and differentiating effects against various tumor cell lines. A notable study highlighted the use of sodium phenylacetate in clinical trials, demonstrating its potential as an anticancer agent by maintaining serum drug concentrations that are effective in vitro .
Key Findings:
- Phase I Trials : Sodium phenylacetate was administered to patients with solid tumors, showing dose-limiting toxicity primarily related to neurological effects. However, some patients exhibited partial responses, particularly those with high-grade gliomas and advanced prostate cancer .
- Mechanism of Action : The compound appears to induce differentiation in tumor cells, which may enhance the therapeutic efficacy against certain malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR of phenylacetate derivatives is crucial for optimizing their biological activity. Studies have shown that modifications to the phenyl and chlorophenyl groups can significantly affect the anticancer potency of these compounds. For instance, variations in substituents on the aromatic rings have been correlated with changes in activity against different cancer cell lines .
Study on Antiproliferative Activity
A recent investigation evaluated a series of phenylacetate derivatives for their antiproliferative effects on various cancer cell lines, including cervical (HeLa), ovarian (A2780), and breast (MCF-7) cells. The results indicated that certain derivatives exhibited IC50 values as low as 0.50 µM, suggesting strong antiproliferative properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 0.50 |
| Derivative B | A2780 | 1.20 |
| Derivative C | MCF-7 | 3.58 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of phenylacetate derivatives has been characterized by nonlinear kinetics, leading to drug accumulation and dose-dependent toxicity. In clinical settings, careful management of dosing regimens is essential to mitigate adverse effects while maximizing therapeutic outcomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
